molecular formula C18H22F2N2O3 B6050729 7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one

7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B6050729
M. Wt: 352.4 g/mol
InChI Key: IVTJKZZEGAQQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one is a novel compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure that exhibits promising properties for use in scientific research.

Mechanism of Action

The mechanism of action of 7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, preliminary studies suggest that this compound may exhibit its pharmacological effects by modulating certain receptors in the brain.
Biochemical and Physiological Effects:
7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one has been found to exhibit various biochemical and physiological effects. This compound has been shown to exhibit analgesic, anxiolytic, and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its unique chemical structure. This compound exhibits properties that are not found in other compounds, making it a potential candidate for the development of new drugs. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the research on 7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one. One of the major future directions is to further investigate the mechanism of action of this compound. Additionally, more research is needed to determine the potential applications of this compound in other scientific fields, such as neuroscience and immunology. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the reaction of 2,3-difluorobenzylamine with 2-methoxyacetyl chloride to form an intermediate compound. This intermediate is then reacted with 1,2,3,4-tetrahydroisoquinoline to form the final product.

Scientific Research Applications

7-(2,3-difluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one has been found to exhibit potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of medicinal chemistry. The unique chemical structure of this compound makes it a potential candidate for the development of new drugs.

properties

IUPAC Name

7-[(2,3-difluorophenyl)methyl]-2-(2-methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N2O3/c1-25-11-15(23)22-9-7-18(12-22)6-3-8-21(17(18)24)10-13-4-2-5-14(19)16(13)20/h2,4-5H,3,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTJKZZEGAQQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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